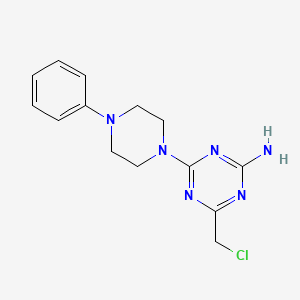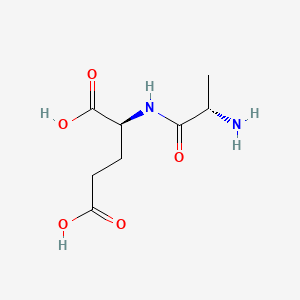
Alanine glutamate
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ala-Glu-OH generalmente implica la formación de un enlace peptídico entre alanina y ácido glutámico. Este proceso requiere la protección de los grupos amino y carboxilo para evitar reacciones secundarias no deseadas. Los pasos generales son los siguientes:
Protección de grupos funcionales: El grupo amino de la alanina y el grupo carboxilo del ácido glutámico se protegen utilizando grupos protectores adecuados, como terc-butoxicarbonilo (Boc) o bencilo (Bn).
Activación del grupo carboxilo: El grupo carboxilo del ácido glutámico protegido se activa utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC).
Reacción de acoplamiento: El grupo carboxilo activado reacciona con el grupo amino libre de la alanina protegida para formar el enlace peptídico, lo que resulta en el dipéptido protegido.
Desprotección: Los grupos protectores se eliminan en condiciones suaves para producir el dipéptido deseado, Ala-Glu-OH.
Métodos de producción industrial
En entornos industriales, la producción de Ala-Glu-OH se puede ampliar utilizando la síntesis de péptidos en fase sólida (SPPS) o la síntesis en fase de solución. La SPPS implica la adición gradual de aminoácidos protegidos a una resina sólida, seguida de la desprotección y la escisión de la resina. Este método permite la síntesis eficiente y automatizada de péptidos.
Análisis De Reacciones Químicas
Tipos de reacciones
Ala-Glu-OH puede sufrir varias reacciones químicas, que incluyen:
Hidrólisis: El enlace peptídico se puede hidrolizar en condiciones ácidas o básicas para producir los aminoácidos constituyentes, alanina y ácido glutámico.
Oxidación y reducción: Los grupos amino y carboxilo pueden participar en reacciones de oxidación y reducción, aunque estas son menos comunes para los dipéptidos.
Sustitución: El grupo amino puede sufrir reacciones de sustitución con electrófilos, lo que lleva a la formación de péptidos modificados.
Reactivos y condiciones comunes
Hidrólisis: Se puede utilizar ácido clorhídrico (HCl) o hidróxido de sodio (NaOH) para la hidrólisis.
Oxidación: Se puede utilizar peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4) para reacciones de oxidación.
Sustitución: Se pueden utilizar reactivos como cloruros de acilo o anhídridos para reacciones de sustitución.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen los aminoácidos libres (alanina y ácido glutámico) y varios péptidos modificados dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Ala-Glu-OH tiene varias aplicaciones de investigación científica:
Bioquímica: Se utiliza como compuesto modelo para estudiar la formación e hidrólisis del enlace peptídico.
Medicina: Los dipéptidos como Ala-Glu-OH se investigan por sus posibles efectos terapéuticos, incluidas las propiedades antioxidantes y antiinflamatorias.
Procesos industriales: Se utiliza en la producción de péptidos bioactivos y como bloque de construcción para péptidos y proteínas más complejos.
Mecanismo De Acción
El mecanismo de acción de Ala-Glu-OH implica su interacción con objetivos moleculares y vías específicas. Como dipéptido, puede ser absorbido y utilizado por las células para la síntesis de proteínas y otros procesos metabólicos. La presencia de ácido glutámico en el dipéptido le permite participar en la neurotransmisión y otras funciones celulares. Los objetivos y vías moleculares exactos dependen del contexto biológico y la aplicación específicos .
Comparación Con Compuestos Similares
Compuestos similares
Gly-Glu-OH: Un dipéptido que consiste en glicina y ácido glutámico.
Ala-Ala-OH: Un dipéptido que consiste en dos moléculas de alanina.
Glu-Glu-OH: Un dipéptido que consiste en dos moléculas de ácido glutámico.
Singularidad
Ala-Glu-OH es único debido a la presencia de alanina y ácido glutámico, que confieren propiedades distintas. La alanina es un aminoácido no polar, mientras que el ácido glutámico es polar y ácido. Esta combinación permite que Ala-Glu-OH participe en una variedad de procesos e interacciones bioquímicas que no son posibles con otros dipéptidos .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAGTDAHUIRQA-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927376 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13187-90-1 | |
| Record name | L-Alanyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANINE GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D40GXI4MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alanylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1665596.png)
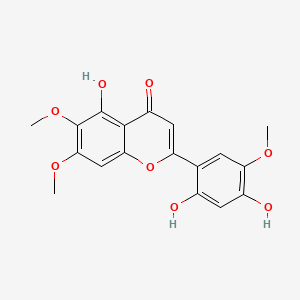

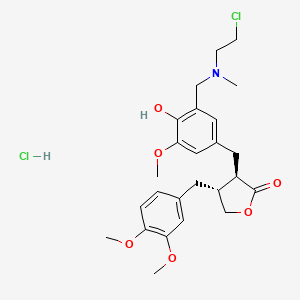
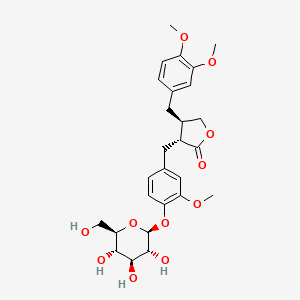
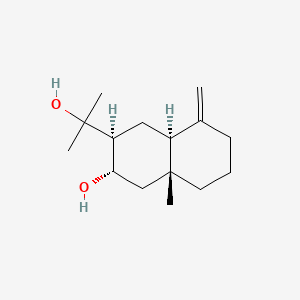
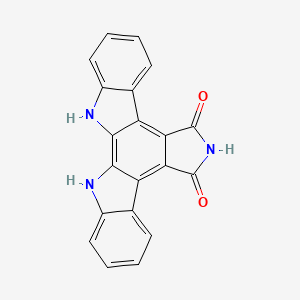
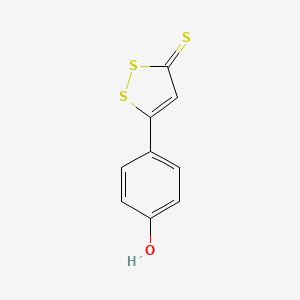
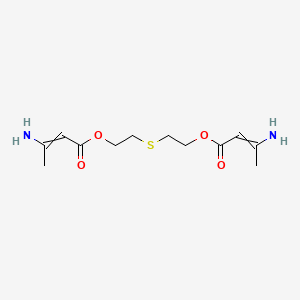
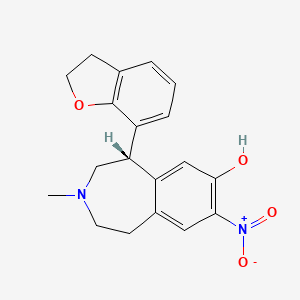


![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)
